5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- Bromo substituent at position 5, a versatile leaving group enabling cross-coupling reactions for further functionalization.
- Methyl groups at positions 2 and 6, contributing to steric effects and metabolic stability.
This compound serves as a critical intermediate in medicinal chemistry, particularly in kinase inhibitor development .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2,6-dimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-8-12-9-14(16)11(2)17-15(12)18(10)21(19,20)13-6-4-3-5-7-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXOBKQORONQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N1S(=O)(=O)C3=CC=CC=C3)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169055 | |
| Record name | 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-91-8 | |
| Record name | 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethylpyridine followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a scaffold for drug development.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can influence various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Profiles of Key Analogs
Key Observations :
- Position 1 : The phenylsulfonyl group (PhSO2) enhances stability and hydrogen-bonding capacity compared to methyl or benzyl groups .
- Position 2 : Methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like trimethylsilyl (SiMe3) or iodo (I) .
- Position 5 : Bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike nitro or aryl groups, which are less reactive .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Biological Activity
5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a member of the pyrrolopyridine family, characterized by its unique molecular structure that includes a bromine atom, two methyl groups, and a phenylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in treating various diseases.
Chemical Structure and Properties
- Molecular Formula : C15H13BrN2O2S
- Molecular Weight : 365.24 g/mol
- CAS Number : 1227270-91-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination of the pyrrolo[2,3-b]pyridine precursor.
- Sulfonylation with phenylsulfonyl chloride in the presence of bases like triethylamine.
- Purification through chromatography to obtain the final product with high purity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of SGK-1 kinase (serum/glucocorticoid-regulated kinase 1). This kinase is involved in various signaling pathways that regulate cell survival, proliferation, and metabolism. By inhibiting SGK-1 activity, this compound may exert effects on cancer cell growth and survival.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 | Induces apoptosis |
| Compound B | HepG2 (Liver) | 0.39 | Inhibits Aurora-A kinase |
| Compound C | MCF-7 (Breast) | 0.46 | Alters cell cycle progression |
These findings suggest that structural modifications can enhance the biological activity of pyrrolopyridine derivatives.
Case Studies
Several studies have explored the efficacy of pyrrolopyridine derivatives in cancer treatment:
- Inhibition of SGK-1 : A study demonstrated that compounds with similar structures effectively inhibited SGK-1 kinase activity, leading to reduced proliferation in various cancer cell lines.
- Cytotoxicity Assays : In vitro assays showed that derivatives exhibited cytotoxic effects against multiple cancer cell lines, including A549 and MCF-7, with IC50 values indicating potent activity.
- Mechanistic Studies : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.
Comparison with Similar Compounds
This compound can be compared with other pyrrolopyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Chlorine instead of Bromine | Moderate kinase inhibition |
| 5-Bromo-2-methyl-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Methylsulfonyl group | Reduced cytotoxicity |
The presence of bromine and phenylsulfonyl groups in the structure enhances reactivity and binding affinity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
